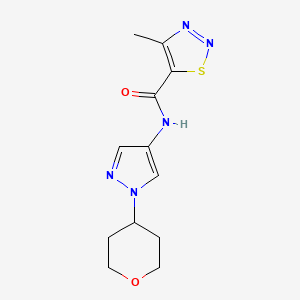

![molecular formula C8H11F3N2O3 B3008685 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate CAS No. 2228784-02-7](/img/structure/B3008685.png)

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate is a derivative within the class of diazaspiro compounds, which are characterized by their spirocyclic structure containing two nitrogen atoms. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of diazaspiro compounds can be achieved through various methods. For instance, a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, which is a close relative to the 2,6-diazaspiro[3.4]octan-7-one structure . This synthesis is significant as it provides a structural surrogate for piperazine, a common moiety in pharmaceuticals, and demonstrates its utility in arene amination reactions .

Molecular Structure Analysis

The molecular structure of diazaspiro compounds can be complex, with different conformations affecting their chemical properties. For example, in the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, the envelope conformations of the isoxazolidine rings differ, leading to pseudo-axial and pseudo-equatorial substituents in the resulting compounds . This indicates that the molecular structure of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate may also exhibit such conformational diversity.

Chemical Reactions Analysis

Diazaspiro compounds can participate in various chemical reactions. The regioselective synthesis of diazaspiro derivatives has been achieved through cycloaddition reactions, with subsequent reactions leading to the formation of pyrazolecarbohydrazide derivatives and further intramolecular cyclization to produce tetrazaspiro derivatives . These reactions highlight the reactivity of the diazaspiro scaffold and suggest that 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. For example, the crystal structures of related diazepine derivatives have been characterized, revealing the existence of tautomeric forms in both solution and solid-state . This suggests that the physical and chemical properties of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate would also be influenced by its tautomeric state and molecular geometry.

Applications De Recherche Scientifique

Bioaditive Synthesis

Triacetin, a derivative of glycerol, is noted for its role as a bioaditive and anti-knocking agent, contributing to enhanced biodiesel machine performance. Various variables, including reaction time, mole ratio between glycerol and acetic acid, and reaction temperature, are critical in the synthesis of such bioaditives. Additionally, the impact of different catalysts on the conversion rates and outcomes has been extensively studied, indicating the potential relevance of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-Trifluoroacetate in this domain (Mufrodi, Budiman, & Purwono, 2018).

Environmental Degradation Studies

Studies have focused on the microbial degradation of polyfluoroalkyl chemicals, including those containing perfluoroalkyl moieties like 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-Trifluoroacetate. These chemicals are known for their widespread industrial and commercial applications. The degradation process often results in various perfluoroalkyl carboxylic and sulfonic acids, raising concerns due to their toxic profiles. Understanding the biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, is crucial for assessing their environmental fate and effects. This knowledge is instrumental in evaluating the potential environmental and health impacts of such compounds (Liu & Avendaño, 2013).

Biomedical Research

In the field of medical diagnostics and treatment, the group of fluorophores on the boron dipyrrin platform, which includes 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-Trifluoroacetate, has seen considerable interest. These compounds, known as BODIPY, have been utilized in molecular sensorics, including the sensing of biomolecules and bioprocesses. Their structural diversity and the potential for directed modification make them highly valuable for medical and biological applications. Recent advances have allowed for the use of BODIPY in the functionalization of drug micro- and nanocarriers, improving therapeutic effectiveness in cancer treatment and providing real-time imaging capabilities in vitro and in vivo (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Mécanisme D'action

Target of Action

The primary target of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate is the Sigma-1 receptor (σ1R) . The σ1R is considered a promising drug target for pain management .

Mode of Action

The compound acts as a potent σ1R antagonist . It interacts with the σ1R, blocking its function . This antagonistic action on the σ1R can enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .

Biochemical Pathways

The compound’s interaction with the σ1R influences the opioid receptor pathway . By antagonizing the σ1R, it can enhance the analgesic effect of MOR agonists . This can lead to an increased antinociceptive effect, providing relief from pain .

Result of Action

The result of the compound’s action is a significant enhancement of the antinociceptive effect of morphine and a rescue of morphine-induced analgesic tolerance . This means that the compound can increase the pain-relieving effects of morphine and prevent the development of tolerance to morphine’s analgesic effects .

Safety and Hazards

The safety information for “2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-6(4-8-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNPHRMKZTUFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC12CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate | |

CAS RN |

2228784-02-7 |

Source

|

| Record name | 2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)